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Compound of Interest

Compound Name:
6-Methylpyrazolo[1,5-a]pyrimidine-

2-carboxylic acid

Cat. No.: B1603470 Get Quote

6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, identified by CAS number 889939-98-

4, is a heterocyclic organic compound. While specific, in-depth biological studies on this

particular molecule are not extensively documented in public literature, its true significance to

the scientific community lies in its core structure: the pyrazolo[1,5-a]pyrimidine ring system.

This bicyclic aromatic scaffold is recognized in medicinal chemistry as a "privileged structure,"

meaning it is a molecular framework that is recurrently found in potent, selective, and orally

bioavailable drugs targeting a range of biological targets.[1][2]

This guide provides a comprehensive overview of 6-methylpyrazolo[1,5-a]pyrimidine-2-
carboxylic acid, focusing on its physicochemical properties, synthesis, and, most importantly,

the vast potential it holds as a foundational building block for the development of novel

therapeutics, particularly in the realm of kinase inhibition. For researchers and drug

development professionals, this compound represents not just a chemical entity, but a strategic

starting point for innovation.

Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is fundamental

for its application in synthesis and research. The key properties of 6-methylpyrazolo[1,5-
a]pyrimidine-2-carboxylic acid are summarized below.
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Property Value Source

CAS Number 889939-98-4 Internal

Molecular Formula C₈H₇N₃O₂ [3]

Molecular Weight 177.16 g/mol [3]

Canonical SMILES
CC1=CC2=C(N=C1)N(N=C2)C

(=O)O
Internal

Density 1.49±0.1 g/cm³ (Predicted) [3]

Appearance Typically a powder Inferred from supplier data

Note: Some properties, such as density, may be predicted values from computational models.

The Pyrazolo[1,5-a]pyrimidine Core: A Cornerstone
of Modern Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and highly sought-after heterocyclic system

in drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms

allow it to function as an effective mimic of the purine core of ATP, enabling it to bind

competitively to the ATP-binding sites of numerous protein kinases.[2][4] This has led to the

development of a multitude of potent and selective kinase inhibitors.

Derivatives of this scaffold have demonstrated significant inhibitory activity against a wide array

of kinases implicated in cancer and inflammatory diseases, including:

BRAF and MEK: Key components of the MAPK/ERK signaling pathway, frequently mutated

in melanoma.[4]

EGFR (Epidermal Growth Factor Receptor): A critical target in non-small cell lung cancer.[4]

CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle, often dysregulated in

cancer.[5]

PI3Kδ (Phosphoinositide 3-kinase delta): A target for hematological malignancies and

inflammatory conditions.[6]
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Pim-1 Kinase: Implicated in cell survival and proliferation in various cancers.[7]

The biocompatibility and generally low toxicity profiles of many pyrazolo[1,5-a]pyrimidine-based

compounds have further enhanced their appeal, leading to the successful development of

commercial drugs such as Zaleplon (a hypnotic agent) and Indiplon (a sedative), demonstrating

the scaffold's therapeutic versatility.[1]

Synthetic Strategies and Methodologies
The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established, offering robust and

flexible routes for creating diverse derivatives. The primary and most versatile method involves

the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic

compound, such as a β-diketone or a β-ketoester.[1][8] This approach allows for the

introduction of various substituents at multiple positions on the bicyclic ring system, enabling

fine-tuning of the molecule's pharmacological properties.

Reactants

Product

3-Aminopyrazole
(1,3-Bisnucleophile)

Substituted
Pyrazolo[1,5-a]pyrimidine

1,3-Bielectrophile
(e.g., β-Diketone)

+

Cyclocondensation
(Acid or Base catalyst)

Ethyl 6-methylpyrazolo[1,5-a]
pyrimidine-2-carboxylate

6-methylpyrazolo[1,5-a]
pyrimidine-2-carboxylic acid

1. NaOH (aq), EtOH
2. HCl (aq) to pH < 7
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Click to download full resolution via product page

Caption: Hydrolysis of an ester precursor to the target carboxylic acid.

Experimental Protocol: Ester Hydrolysis
The following protocol is a representative, field-proven methodology for the hydrolysis of a

heterocyclic ester to its corresponding carboxylic acid. Safety Precaution: Always conduct

reactions in a well-ventilated fume hood and wear appropriate personal protective equipment

(PPE), including safety glasses, lab coat, and gloves.

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting

material, ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq), in ethanol (approx.

10 mL per gram of ester).

Base Addition: To the stirring solution, add an aqueous solution of sodium hydroxide (e.g.,

2M NaOH, 2.0-3.0 eq).

Reaction Monitoring: Heat the reaction mixture to a gentle reflux (e.g., 70-80 °C) and monitor

the progress by Thin Layer Chromatography (TLC) until the starting material is fully

consumed.

Work-up:

Cool the reaction mixture to room temperature.

Remove the ethanol under reduced pressure using a rotary evaporator.

Dilute the remaining aqueous residue with water and wash with a water-immiscible

organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar

impurities. Discard the organic layer.

Acidification and Precipitation:

Cool the aqueous layer in an ice bath.

Slowly add an aqueous solution of hydrochloric acid (e.g., 2M HCl) dropwise with vigorous

stirring.
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Monitor the pH. The target carboxylic acid will precipitate out as the solution becomes

acidic (typically pH 3-5).

Isolation and Purification:

Collect the precipitated solid by vacuum filtration.

Wash the solid cake sequentially with cold deionized water and then a non-polar solvent

like hexane to aid in drying.

Dry the purified 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid under high

vacuum to a constant weight.

Applications in Drug Discovery and Research
Given the established biological importance of the pyrazolo[1,5-a]pyrimidine scaffold, the

primary and most valuable application of 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic
acid is as a synthetic intermediate or building block. [3]The carboxylic acid functional group at

the 2-position is a versatile handle for further chemical modification, most commonly through

amide bond formation.
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Caption: Workflow for utilizing the title compound in drug discovery.

Researchers can couple this carboxylic acid with a diverse library of amines to generate a vast

array of novel amide derivatives. This strategy allows for the systematic exploration of the

chemical space around the pyrazolo[1,5-a]pyrimidine core, facilitating Structure-Activity

Relationship (SAR) studies aimed at identifying new, potent, and selective inhibitors for desired

biological targets.

Conclusion
6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 889939-98-4) is a compound of

significant strategic value for the drug discovery and development community. While it may not

be an end-product therapeutic itself, it embodies the potential of its privileged pyrazolo[1,5-
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a]pyrimidine scaffold. Its well-defined structure, accessible synthesis, and chemically versatile

carboxylic acid handle make it an ideal starting point for the rational design and synthesis of

next-generation therapeutics, particularly in the competitive and highly impactful field of kinase

inhibitors for oncology and immunology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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